Tocosimplex

Description

Historical Context and Discovery as a Natural Alkaloid

The discovery of sparteine (B1682161) is situated within a pivotal era of natural product chemistry in the 19th century, which saw the isolation of numerous potent plant-derived compounds. Following the landmark isolation of morphine from the opium poppy in 1804, a new class of nitrogen-containing organic compounds known as "alkaloids" was established. wikipedia.orgnih.gov This period spurred chemists to investigate the active principles of many medicinal and toxic plants.

Sparteine was first isolated in 1851. wikipedia.org It is a prominent alkaloid found in various plant species, particularly within the legume family (Fabaceae). It is notably abundant in plants such as Scotch broom (Cytisus scoparius) and various species of lupins, including Lupinus mutabilis. researchgate.netnih.govdrugbank.comdrugbank.com The extraction of sparteine from these natural sources provided chemists and pharmacologists with a novel molecular scaffold to investigate. Early research focused on characterizing its chemical properties and physiological effects, laying the groundwork for its later classification and pharmacological exploration.

Classification as a Quinolizidine (B1214090) Alkaloid

Sparteine is classified as a quinolizidine alkaloid (QA). nih.gov This class of alkaloids is defined by the presence of a quinolizidine core, which is a 1-azabicyclo[4.4.0]decane moiety. rsc.orgacs.org Quinolizidine alkaloids are specialized metabolites primarily derived from the amino acid L-lysine and are characteristic chemotaxonomic markers for the genistoid clade of the legume family. rsc.orgacs.org

The structural diversity of these compounds is extensive, with over 200 known quinolizidine alkaloids identified. wikipedia.org They are categorized into several structural types based on the number and arrangement of their rings. Sparteine, with its tetracyclic structure, is the namesake for one of the most significant of these groups. acs.orgwikipedia.org

Structural Classification of Major Quinolizidine Alkaloids

| Structural Type | Number of Rings | Key Examples | Reference |

|---|---|---|---|

| Lupinine | Bicyclic | Lupinine, Epilupinine | rsc.orgwikipedia.org |

| Camoensine | Tricyclic | Camoensine | wikipedia.org |

| Sparteine | Tetracyclic (Bridged) | Sparteine, Lupanine (B156748), Angustifoline | acs.orgwikipedia.org |

| α-Pyridone | Tricyclic | Anagyrine, Cytisine | wikipedia.org |

| Matrine | Tetracyclic (Fused) | Matrine | acs.orgwikipedia.org |

| Ormosanine | Tetracyclic | Ormosanine | wikipedia.org |

Overview of Primary Pharmacological and Chemical Classes

Sparteine sulfate's unique chemical structure underpins its activity across several distinct classes. Its applications in academic research span pharmacology and synthetic organic chemistry.

In pharmacology, sparteine is primarily recognized as a Class 1a antiarrhythmic agent. nih.govdrugbank.comncats.iopatsnap.com This classification is based on its mechanism of action as a sodium channel blocker in cardiac cells. ncats.iopatsnap.comselleckchem.com By inhibiting sodium ion transport, it modulates the electrical excitability of the heart, which is the basis for its investigation in the context of cardiac arrhythmias. ncats.iopatsnap.com

Historically, sparteine has also been classified as an oxytocic agent, a substance that stimulates uterine contractions. nih.gov This property led to its use in obstetrics to induce labor. wikipedia.orgpatsnap.com

Beyond its pharmacological roles, sparteine is highly valued in the field of asymmetric synthesis as a chiral ligand. researchgate.netbenthamdirect.comrsc.org The naturally occurring (−)-sparteine enantiomer can be complexed with various metals (such as lithium, palladium, and copper) to form chiral catalysts. researchgate.nettcichemicals.com These catalysts are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions, making sparteine a privileged ligand in the synthesis of enantioenriched molecules. benthamdirect.comrsc.org

Primary Research Classes of Sparteine Sulfate (B86663)

| Class | Field | Primary Function / Application | Reference |

|---|---|---|---|

| Class 1a Antiarrhythmic Agent | Pharmacology | Acts as a sodium channel blocker to modulate cardiac excitability. | drugbank.comncats.iopatsnap.com |

| Oxytocic Agent | Pharmacology | Stimulates uterine contractions. | nih.gov |

| Anticonvulsant | Pharmacology | Inhibits or reduces the severity of seizures in experimental models. | nih.gov |

| Chiral Ligand | Asymmetric Synthesis | Used to form catalysts that direct the stereoselectivity of chemical reactions. | researchgate.netbenthamdirect.comrsc.org |

Structure

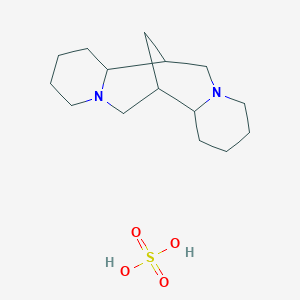

2D Structure

Properties

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHFCFHANDXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952348 | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-39-8 | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Origin and Biosynthesis of Sparteine

Botanical Sources and Distribution

Sparteine (B1682161) is naturally synthesized by a subgroup of legume plants belonging to the Fabaceae family. researchgate.netnih.gov These plants typically accumulate a complex mixture of related alkaloids. researchgate.netbiorxiv.org The primary genera known to produce sparteine include Lupinus, Cytisus, and Genista. nih.govdrugbank.comnih.govfarmaciajournal.com

The alkaloid can be extracted from various species, including:

Scotch Broom (Cytisus scoparius) : A shrub native to Europe and western Asia, now naturalized in the United States and other continents. wikipedia.orgtinkturenpresse.deuomus.edu.iq It is a well-known source of sparteine. wikipedia.orgpatsnap.com

Lupinus species (Lupins) : Sparteine is the predominant alkaloid in Lupinus mutabilis (Pearl lupine or Tarwi). wikipedia.orgdrugbank.comresearchgate.net Other species such as Lupinus angustifolius (narrow-leafed lupin), Lupinus albus (white lupin), Lupinus luteus (yellow lupine), and several wild North American lupins like Lupinus montanus also accumulate sparteine. researchgate.netresearchgate.netredalyc.org

Genista species : Various species within this genus, such as Genista tinctoria, Genista vuralii, and Genista sandrasica, have been found to contain sparteine, although sometimes in trace amounts. farmaciajournal.comtandfonline.comacgpubs.org

Other Plants : Sparteine has also been reported in other plants like Thermopsis lanceolata and Anabasis aphylla. nih.gov

The distribution and concentration of sparteine can vary significantly between species and even within different parts of the same plant. tinkturenpresse.deredalyc.org For instance, in Cytisus scoparius, sparteine and its derivatives are predominant in shoots and flowers, while lupanine-type alkaloids are mainly found in seeds and roots. tinkturenpresse.de

Table 1: Botanical Sources of Sparteine

| Genus | Species | Common Name | Family |

|---|---|---|---|

| Cytisus | scoparius | Scotch Broom | Fabaceae |

| Lupinus | mutabilis | Pearl Lupine, Tarwi | Fabaceae |

| angustifolius | Narrow-leafed Lupin | Fabaceae | |

| albus | White Lupin | Fabaceae | |

| luteus | Yellow Lupin | Fabaceae | |

| montanus | Mountain Lupin | Fabaceae | |

| Genista | tinctoria | Dyer's Greenweed | Fabaceae |

| vuralii | - | Fabaceae | |

| sandrasica | - | Fabaceae | |

| Thermopsis | lanceolata | - | Fabaceae |

| Anabasis | aphylla | - | Amaranthaceae |

Biosynthetic Pathways and Enzymatic Oxidation

The biosynthesis of sparteine is a complex process that originates from the amino acid L-lysine. wikipedia.orgrsc.org The pathway involves several enzymatic steps, starting with the decarboxylation of lysine (B10760008) to form cadaverine (B124047), catalyzed by lysine decarboxylase. wikipedia.org Three units of cadaverine are utilized to construct the tetracyclic quinolizidine (B1214090) skeleton of sparteine. wikipedia.orguomus.edu.iq While the exact route of synthesis has been a subject of study, tracer experiments have confirmed that three cadaverine units are incorporated into the sparteine molecule. wikipedia.org

In many lupin species, (-)-sparteine (B7772259) serves as a crucial precursor for a variety of other quinolizidine alkaloids. researchgate.netbiorxiv.org A key transformation in this metabolic cascade is the two-step enzymatic oxidation of (-)-sparteine to (+)-lupanine. researchgate.netbiorxiv.org This process is mediated by two specific enzymes identified in narrow-leafed lupin (Lupinus angustifolius). researchgate.netnih.govresearchgate.net

The first step in the oxidation of (-)-sparteine is catalyzed by a cytochrome P450 monooxygenase from family 71, specifically named CYP71D189. researchgate.netbiorxiv.orgnih.gov This enzyme functions as a sparteine 2-hydroxylase. researchgate.net It initiates the conversion by hydroxylating (-)-sparteine. researchgate.net Cytochrome P450 enzymes are a large superfamily of monooxygenases that play critical roles in the metabolism of various compounds in plants, including alkaloids. drugbank.comactrec.gov.inresearchgate.net The identification of CYP71D189 was a significant step in elucidating the pathway for lupanine (B156748) biosynthesis from sparteine. researchgate.netresearchgate.net

Following the initial hydroxylation by CYP71D189, a second enzyme, a short-chain dehydrogenase/reductase (SDR1), completes the oxidation to (+)-lupanine. researchgate.netbiorxiv.orgnih.gov SDRs are a large family of enzymes that often work in conjunction with cytochrome P450s to oxidize substrates to carbonyl compounds in plant specialized metabolism. researchgate.netbiorxiv.org The co-expression of CYP71D189 and SDR1 in a model plant system enabled the successful conversion of fed (-)-sparteine into (+)-lupanine, confirming the roles of both enzymes in this sequential oxidation process. researchgate.net

The role of CYP71D189 as the first enzyme in the conversion of (-)-sparteine to other alkaloids presented an opportunity for metabolic engineering. researchgate.netbiorxiv.org By targeting the gene encoding this enzyme, researchers have been able to create a narrow-leafed lupin plant that accumulates high levels of enantiomerically pure (-)-sparteine. biorxiv.orgnih.gov

A non-GMO mutant library of L. angustifolius was screened to find a plant with a knockout mutation in the CYP71D189 gene. researchgate.netbiorxiv.orgnih.gov This knockout mutant lacks a functional CYP71D189 enzyme, thereby blocking the metabolic pathway that converts (-)-sparteine into (+)-lupanine and subsequent alkaloids. researchgate.netbiorxiv.org As a result, the mutant plant's metabolic profile was significantly altered, with (-)-sparteine accounting for 96% of the total alkaloid content in the seeds. researchgate.netnih.govresearchgate.net The (-)-sparteine isolated from these mutant seeds was found to be 99% enantiomerically pure. researchgate.netbiorxiv.org This research demonstrates that (-)-sparteine is the direct precursor for most other quinolizidine alkaloids in this species and provides a novel, reliable source of this valuable chiral compound. researchgate.netbiorxiv.orgnih.gov

Comprehensive Pharmacological Profile and Mechanisms of Action

Cardiovascular System: Antiarrhythmic Mechanisms

Sparteine (B1682161) sulfate (B86663) is recognized for its antiarrhythmic properties, primarily acting on the cardiovascular system to modulate cardiac rhythm. researchgate.netnih.gov Its classification as a Class 1a antiarrhythmic agent stems from its specific mechanisms of action on cardiac ion channels, which are crucial for the generation and propagation of the cardiac action potential. researchgate.netnih.gov

Sodium Channel Blockade (Class 1a Antiarrhythmic)

The principal antiarrhythmic effect of sparteine is its ability to block fast sodium channels in cardiomyocytes. nih.govcvpharmacology.com This action is the defining characteristic of Class I antiarrhythmic drugs. cvpharmacology.comwikipedia.org By binding to and inhibiting these channels, sparteine reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential. cvpharmacology.com This leads to a decrease in the rate and magnitude of depolarization, which in turn slows the conduction velocity of the electrical impulse throughout the heart's non-nodal tissues, such as the atria, ventricles, and Purkinje fibers. cvpharmacology.com This reduction in conduction velocity is a key mechanism for suppressing tachycardias that arise from abnormal conduction pathways, like reentry circuits. cvpharmacology.com

| Parameter | Effect | Mechanism |

|---|---|---|

| Phase 0 Depolarization | Decreased Slope | Blockade of fast sodium channels |

| Conduction Velocity | Decreased | Slower transmission of action potentials |

| Action Potential Duration | Prolonged | Sodium and potassium channel modulation |

| Effective Refractory Period | Increased | Prolongation of the action potential |

As a Class 1a agent, sparteine prolongs the duration of the cardiac action potential. derangedphysiology.comyoutube.com This effect is a result of both its sodium channel blocking activity, which slows depolarization, and its influence on potassium channels involved in repolarization. cvpharmacology.comderangedphysiology.com The prolongation of the action potential duration leads to an increase in the effective refractory period (ERP) of the cardiac tissue. cvpharmacology.comderangedphysiology.com A longer ERP means that the cardiac cells are unexcitable for a longer period, which can interrupt reentrant arrhythmias by preventing the premature re-excitation of the tissue. cvpharmacology.com Consequently, both the slowing of conduction and the prolongation of the refractory period are crucial to its antiarrhythmic efficacy.

Research has shown that sparteine produces a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation. researchgate.net This means that the sodium channels inactivate at more negative membrane potentials. A study demonstrated that sparteine caused a hyperpolarizing shift of 8 mV for Na+ channel inactivation. researchgate.net This shift can contribute to the use-dependent nature of the block, where the drug has a greater effect at faster heart rates when there is less time for the channels to recover from inactivation between beats. This property makes it particularly effective in suppressing tachyarrhythmias. cvpharmacology.com

Potassium Channel Modulation

In addition to its primary action on sodium channels, sparteine also modulates potassium channels, which contributes to its Class 1a antiarrhythmic profile. researchgate.net The regulation of potassium channels is fundamental in controlling the repolarization phase of the cardiac action potential. nih.gov

Sparteine has been shown to produce a concentration-dependent block of the sustained plateau potassium current (IK). researchgate.net This current is active during the plateau phase (phase 2) of the cardiac action potential and contributes to its duration. By blocking this outward potassium current, sparteine further contributes to the prolongation of the action potential duration, complementing the effects of its sodium channel blockade. researchgate.netderangedphysiology.com This dual action on both sodium and potassium channels is a hallmark of many Class 1a antiarrhythmic agents. derangedphysiology.com

| Ion Channel | Current | Effect of Sparteine | Resulting Electrophysiological Change |

|---|---|---|---|

| Fast Sodium Channel | INa | Blockade | Decreased rate of depolarization (Phase 0) |

| Potassium Channel | Sustained Plateau K+ Current | Blockade | Prolongation of Action Potential Duration (Phase 2 & 3) |

Increased Rate of Decay of Transient Outward K+ Current

The transient outward potassium current (Ito) is a critical component in the early repolarization phase of the cardiac action potential. nih.gov This current is subdivided into a fast component (Ito,f) and a slow component (Ito,s), which are differentiated by their inactivation times. nih.gov Sparteine has been shown to modulate cardiac potassium currents, specifically the transient outward and sustained outward plateau K+ currents in rat myocytes. researchgate.net The modulation of these currents is a key aspect of its antiarrhythmic properties. The precise mechanism involves an interaction with the potassium channels responsible for Ito, leading to alterations in the repolarization phase of the cardiac action potential.

Effects on Heart Rate and Blood Pressure

Clinical and preclinical studies have demonstrated that sparteine sulfate can influence both heart rate and blood pressure. In anesthetized dogs, intravenous administration of sparteine led to a slight decrease in heart rate. nih.gov Concurrently, an increase in aortic pressure of about 15% was observed, suggesting a vasoconstrictive property. nih.gov This pressor effect is attributed to direct vascular constriction. nih.gov Studies in pentobarbitone-anesthetized rats also showed a dose-dependent reduction in heart rate and blood pressure. researchgate.net Some reports indicate that sparteine sulfate can cause hypotension and bradycardia (an abnormally slow heart rate). patsnap.com

Inotropic Effects and Sigma-1 Receptor Modulation

The inotropic effect of sparteine, or its effect on myocardial contractility, has been investigated. In anesthetized dogs, sparteine sulfate did not show a pronounced inotropic effect. nih.gov A transient and discrete decline in the maximum rate of pressure rise in the left ventricle (dP/dtmax) was noted, with no significant influence on the right ventricular pressure rise velocity. nih.gov

The sigma-1 receptor, a ligand-operated chaperone protein, is involved in modulating cellular stress and interacts with various ion channels and receptors. mdpi.comresearchgate.net While direct modulation of inotropic effects by sparteine via the sigma-1 receptor is not explicitly detailed, the receptor is known to be involved in cardiovascular function. Sigma-1 receptor ligands have shown beneficial effects in preclinical models, including improved cardiac function and reduction of hypertrophy. mdpi.com The receptor's interaction with ion channels suggests a potential pathway through which compounds like sparteine could exert cardiovascular effects. researchgate.netfrontiersin.org

Table 1: Summary of Cardiovascular Effects of Sparteine Sulfate

| Parameter | Observed Effect | Animal Model |

|---|---|---|

| Heart Rate | Slight decrease / Dose-dependent reduction | Anesthetized Dogs / Anesthetized Rats |

| Blood Pressure | ~15% increase in aortic pressure / Dose-dependent reduction | Anesthetized Dogs / Anesthetized Rats |

| Inotropic Effect | No pronounced effect; transient, discrete decline in LV dP/dtmax | Anesthetized Dogs |

| Transient Outward K+ Current (Ito) | Modulation of current | Rat Myocytes |

Central Nervous System (CNS) Activity

Sparteine sulfate also demonstrates significant activity within the central nervous system, particularly exhibiting anticonvulsant properties through the modulation of specific neurotransmitter receptors. nih.gov

Anticonvulsant Properties

Sparteine is recognized for its anticonvulsant effects, which have been substantiated in various preclinical models of seizures and epilepsy. nih.govdaneshyari.com

Inhibition of Seizures in Preclinical Models

The anticonvulsant efficacy of sparteine sulfate has been demonstrated across multiple animal models of seizures. nih.gov Research shows it inhibits seizures induced by maximal electro-stimulation. nih.gov In models using pentylenetetrazole (PTZ), sparteine delays the onset of convulsive behavior and increases survival time in mice. nih.gov In rats treated with PTZ and pilocarpine, it also delays convulsions and reduces their severity and mortality. nih.gov Furthermore, sparteine has been observed to decrease the amplitude and frequency of, or completely block, epileptiform activity induced by PTZ, pilocarpine, and kainic acid. nih.gov

Modulation of Muscarinic Acetylcholine (B1216132) Receptors (M2, M4 mAChRs)

A probable mechanism for sparteine's anticonvulsant effects is its interaction with muscarinic acetylcholine receptors (mAChRs), specifically the M2 and M4 subtypes. nih.gov These receptors are coupled to Gi/o proteins and generally have inhibitory functions on neuronal activity. nih.govwikipedia.org The activation of M2 and M4 receptors can lead to a decrease in neuronal hyperexcitability. nih.gov

Studies suggest that sparteine's anticonvulsant action may be mediated by the activation of these M2 and M4 receptors. nih.gov For instance, research on the effects of sparteine on PTZ-induced seizures in rats showed that sparteine treatment increased the mRNA expression of the M4 receptor. nih.gov The activation of the M4 receptor is thought to inhibit the release of acetylcholine, which may then facilitate the release of the inhibitory neurotransmitter GABA, contributing to the anticonvulsive effect. nih.gov

Table 2: Anticonvulsant Activity of Sparteine Sulfate in Preclinical Models

| Seizure Model | Effect of Sparteine Sulfate |

|---|---|

| Maximal Electro-stimulation | Inhibition of seizures nih.gov |

| Pentylenetetrazole (PTZ) - Mice | Delayed onset of convulsions, prolonged survival time nih.gov |

| Pentylenetetrazole (PTZ) & Pilocarpine - Rats | Delayed onset of convulsions, decreased severity and mortality nih.gov |

| PTZ, Pilocarpine, Kainic Acid | Decreased amplitude and frequency or blockage of epileptiform activity nih.gov |

Effects on Electroencephalographic (EEG) Activity

Sparteine sulfate's influence on the central nervous system has been evaluated through electroencephalographic (EEG) studies. In its basal state, sparteine does not appear to induce significant changes in normal brain wave patterns or behavior nih.gov. However, its effects become prominent in models of induced seizures.

In experimental settings using seizure-inducing agents like pentylenetrazole (PTZ), pilocarpine, and kainic acid, sparteine has demonstrated a clear anticonvulsant profile. It effectively decreases the amplitude and frequency of epileptiform activity, which is characterized by abnormal, rhythmic spike waves on an EEG trace nih.gov. Research in rat models of PTZ-induced seizures showed that sparteine administration had an inhibitory effect on this seizure-like electrical activity nih.gov. This suggests that while it may not alter normal brain function, it can suppress the neuronal hyperexcitability that underlies seizures nih.gov.

| Parameter | Observation in Seizure Models | Source |

| EEG Amplitude | Decreased | nih.gov |

| EEG Frequency | Decreased | nih.gov |

| Epileptiform Activity | Inhibited or Blocked | nih.govnih.gov |

| Basal EEG Activity | No significant changes | nih.gov |

Astrogliosis as a Compensatory Mechanism

In the context of its anticonvulsant effects, sparteine administration has been associated with astrogliosis, the proliferation of astrocytes in the central nervous system. This phenomenon was observed in the hippocampus of rats treated with sparteine in a seizure model nih.gov. Astrogliosis in this context is not viewed as a pathological outcome but rather as a potential compensatory mechanism.

Researchers hypothesize that this astrocyte activation helps to diminish neuronal excitability and maintain homeostasis. The proposed mechanisms for this include the enhanced redistribution of potassium ions and the neurotransmitter glutamate by the increased number of astrocytes nih.gov. By buffering extracellular potassium and clearing excess glutamate, the astrocytes help to stabilize the neuronal environment and counteract the conditions that lead to seizures.

Nicotinic Acetylcholine Receptor Agonism/Blockade

While the outline specifies effects on nicotinic acetylcholine receptors, the predominant body of research points to sparteine's mechanism of action involving the muscarinic acetylcholine receptors (mAChRs), a different class of acetylcholine receptors. The available scientific literature does not provide significant evidence for a direct agonistic or antagonistic effect of sparteine on nicotinic receptors.

Instead, the anticonvulsant and hyperexcitability-reducing effects of sparteine are likely mediated through the activation of M2 and M4 subtypes of mAChRs nih.gov. Activation of these specific muscarinic receptors can lead to an inhibition of acetylcholine release and facilitate the subsequent release of the inhibitory neurotransmitter GABA nih.gov. This modulation of the cholinergic and GABAergic systems is the probable mechanism of action for its observed effects on neuronal excitability nih.gov.

Uterine Activity: Oxytocic Effects

Sparteine sulfate is well-documented as a potent oxytocic agent, meaning it stimulates the uterus nih.govnih.gov. Historically, it has been used in obstetrics to induce or augment labor due to its powerful effects on uterine smooth muscle nih.gov. Its action as a uterine stimulant is a primary characteristic of its pharmacological activity.

Myometrial Contraction Stimulation

The oxytocic effect of sparteine sulfate is achieved through the direct stimulation of the myometrium, the smooth muscle layer of the uterine wall. As a myometrial stimulant, it increases the force and frequency of uterine contractions. This action has been utilized to initiate labor and manage uterine atony postpartum.

Immunomodulatory and Anti-inflammatory Properties

Based on a comprehensive review of the available scientific literature, there is currently no significant evidence to suggest that sparteine sulfate possesses immunomodulatory or anti-inflammatory properties. Searches for research investigating these potential effects did not yield results linking the compound to modulation of the immune system or anti-inflammatory pathways. Therefore, this aspect of its pharmacological profile remains uncharacterized.

Antimicrobial Activity

Sparteine sulfate has exhibited notable antimicrobial properties, particularly against mycobacteria. Its activity against multidrug-resistant strains of Mycobacterium tuberculosis is of significant interest.

In vitro studies have demonstrated the bactericidal activity of sparteine sulfate against various strains of Mycobacterium tuberculosis, including those resistant to isoniazid, rifampicin, and multidrug-resistant (MDR) strains. nih.gov At concentrations of 25, 50, and 100 µM, sparteine sulfate was shown to prevent the development of colony-forming units in all tested strains. nih.gov These findings highlight the potential of sparteine as an antimicrobial agent against challenging MDR-TB infections. nih.gov

| M. tuberculosis Strain | Sparteine Sulfate Concentration (µM) | Outcome |

| Susceptible | 25, 50, 100 | No colony-forming unit development |

| Isoniazid-resistant | 25, 50, 100 | No colony-forming unit development |

| Rifampicin-resistant | 25, 50, 100 | No colony-forming unit development |

| Multidrug-resistant (MDR) | 25, 50, 100 | No colony-forming unit development |

The precise mechanism of action of sparteine against M. tuberculosis is still under investigation. However, its chemical structure as a quinolizidine (B1214090) alkaloid suggests a possible link to the mechanism of quinolone antibiotics. nih.gov Quinolones are known to exert their bactericidal effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov It is hypothesized that sparteine may act similarly by blocking the ligase domain of DNA gyrase, leading to disruptions in DNA supercoiling and repair, ultimately causing bacterial cell death. nih.gov

Sparteine has demonstrated inhibitory activity against the growth of Mycobacterium phlei. researchgate.net Research has shown that a half-maximal growth inhibition (ED50) of M. phlei was achieved at a sparteine concentration of 2.5 mM. researchgate.net This indicates that sparteine possesses bacteriostatic properties against this particular species of mycobacterium. researchgate.net

| Microorganism | Compound | ED50 Concentration |

| Mycobacterium phlei | Sparteine | 2.5 mM |

Potential Anthelmintic Activity

While direct studies on the anthelmintic properties of sparteine sulfate are limited, research into the biological activities of quinolizidine alkaloids, the class of compounds to which sparteine belongs, suggests a potential role in combating parasitic worms. A notable study investigating the anthelmintic potential of lupin seed extracts, which are rich in alkaloids like sparteine and its derivatives, has provided evidence for their activity against major ruminant trichostrongylids, such as Haemonchus contortus and Teladorsagia circumcincta. biorxiv.orgnih.govresearchgate.net

The research demonstrated that total seed extracts from various lupin varieties were effective in inhibiting larval migration, a key process in the life cycle of these parasites. biorxiv.orgnih.gov This inhibitory effect was directly linked to the alkaloid content of the seeds. Further analysis identified a set of four lupanine (B156748) and sparteine-derivatives that possess anthelmintic activity. biorxiv.orgnih.govresearchgate.net

The proposed mechanism of action for these lupin alkaloids involves an antagonistic effect on nematode acetylcholine receptors. biorxiv.orgnih.govresearchgate.net By interfering with these receptors, the alkaloids can disrupt neurotransmission in the parasites, leading to paralysis and eventual expulsion from the host. This mode of action is significant as it could be effective against parasitic nematode populations that have developed resistance to conventional anthelmintic drugs. biorxiv.org

While in vivo trials in H. contortus infected animals fed with crude lupin seeds did not show a direct anthelmintic effect, a significant reduction in parasite-mediated blood losses was observed in goats. nih.govresearchgate.net This suggests that while the direct parasiticidal effect in a live host may be limited with crude extracts, the alkaloids could still contribute to the resilience of the infected animals. biorxiv.org The potent alkaloids identified in these studies, including sparteine derivatives, are considered a promising basis for the development of new anthelmintic compounds. nih.govresearchgate.net

Table 1: Anthelmintic Activity of Lupin Seed Extracts and Alkaloids

| Source | Parasite Species | Observed Effect | Proposed Mechanism of Action |

| Lupin Seed Extracts | Haemonchus contortus, Teladorsagia circumcincta | Inhibition of larval migration biorxiv.orgnih.gov | Antagonism of nematode acetylcholine receptors biorxiv.orgnih.gov |

| Lupanine and Sparteine Derivatives | Haemonchus contortus, Teladorsagia circumcincta | Anthelmintic activity biorxiv.orgnih.gov | Not fully elucidated, but likely involves antagonism of acetylcholine receptors |

Anti-platelet Aggregation (Sparteine Derivatives)

The investigation into the anti-platelet aggregation activity of sparteine derivatives is an emerging area of research. While direct studies on isolated sparteine derivatives are not extensively documented, the broader class of quinolizidine alkaloids and plant extracts containing them have shown potential in modulating platelet function.

Plant alkaloids, in general, have been recognized for their diverse pharmacological effects, including antiplatelet activity. nih.gov Various alkaloids have demonstrated the ability to inhibit platelet aggregation induced by different agonists through multiple mechanisms. nih.gov

Notably, plants of the Lupinus genus, which are known to be rich in quinolizidine alkaloids including sparteine, have been identified as possessing antiplatelet activity. mdpi.com This suggests that the alkaloid constituents of these plants, such as sparteine and its derivatives, could be responsible for this effect. The exact mechanisms by which these compounds exert their antiplatelet effects are still under investigation, but they may involve interference with signaling pathways that are crucial for platelet activation and aggregation.

Further research is necessary to isolate and characterize the specific sparteine derivatives responsible for the observed antiplatelet activity in Lupinus extracts and to elucidate their precise mechanisms of action. Such studies could lead to the development of novel antiplatelet agents derived from natural sources.

Table 2: Potential Anti-platelet Aggregation Activity of Sparteine and Related Compounds

| Compound/Extract | Source | Evidence of Anti-platelet Activity |

| Plant Alkaloids (General) | Various Plants | Demonstrated inhibition of platelet aggregation nih.gov |

| Lupinus spp. (Lupin) Extracts | Lupinus genus | Identified as having antiplatelet activity mdpi.com |

| Sparteine Derivatives | Lupinus genus | Implied potential due to the activity of Lupinus extracts |

Pharmacokinetics and Drug Metabolism Interactions

Hepatic Metabolism and Cytochrome P450 (CYP) System

Sparteine's metabolism is predominantly hepatic. The primary enzyme responsible for its oxidation is a specific isozyme of cytochrome P450, namely CYP2D6 (historically referred to as P450IID6). nih.govnih.gov The efficiency of this enzyme system dictates the pharmacokinetic variability of sparteine (B1682161) among individuals. nih.gov The process of sulfate (B86663) conjugation, a key pathway for many compounds, involves the transformation of endogenous and exogenous substances into more polar, anionic metabolites, which are then typically eliminated. nih.gov The liver's capacity for this metabolism is a critical determinant of the drug's clearance. nih.gov

The oxidation of sparteine can be competitively inhibited by various drugs that bind to the same enzymatic site on CYP2D6. nih.govnih.gov In vitro studies using human liver fractions have been instrumental in identifying compounds that compete with sparteine for this common metabolic pathway. nih.gov This competition can lead to decreased metabolism of sparteine, potentially altering its plasma concentration and effects.

Research has identified several cardiovascular drugs and tricyclic antidepressants as competitive inhibitors of sparteine oxidation. nih.govnih.gov The inhibition is often stereoselective, as demonstrated by the significant difference in inhibitory potency between quinine (B1679958) and its stereoisomer quinidine (B1679956). nih.gov

| Drug Class | Inhibitory Drugs | Reference |

|---|---|---|

| Tricyclic Antidepressants | Nortriptyline, Desipramine, Imipramine, Amitriptyline | nih.gov |

| Beta-Adrenoceptor Antagonists | Alprenolol, Metoprolol, Oxprenolol, Propranolol, Timolol, Pindolol | nih.gov |

| Other Cardiovascular Agents | Lidocaine, Mexiletine, Quinidine, Quinine, Cinchonine, Cinchonidine | nih.gov |

| Miscellaneous | Chlorpromazine, Tolazoline | nih.govnih.gov |

Conversely, some drugs, such as amobarbital, tolbutamide, and guanethidine, did not show interference with sparteine oxidation in these in vitro models. nih.gov

A significant factor influencing sparteine metabolism is the genetic polymorphism of the enzyme responsible for its oxidation, CYP2D6. nih.govnih.gov This phenomenon, also known as the sparteine/debrisoquine oxidation polymorphism, leads to distinct population phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov

Poor metabolizers, who represent about 6% to 10% of Caucasian populations, have an impaired ability to hydroxylate sparteine and other drugs metabolized by CYP2D6. nih.gov This impairment is due to the absence of a functional CYP2D6 enzyme. nih.gov Consequently, in PMs, the elimination of sparteine is significantly slower, leading to altered pharmacokinetics. nih.gov This genetic variability is a major cause of interindividual differences in the metabolism, pharmacokinetics, and pharmacodynamics of numerous drugs, including certain antiarrhythmics, antidepressants, and beta-adrenoceptor antagonists. nih.govnih.gov The clinical significance of this polymorphism is particularly high for drugs where plasma concentration is closely linked to therapeutic or toxic effects. nih.gov

Drug-Drug Interactions (Mechanism-Based)

The metabolism of sparteine sulfate through the CYP2D6 pathway makes it a candidate for numerous mechanism-based drug-drug interactions. These interactions can occur when co-administered drugs act as substrates, inhibitors, or inducers of this enzyme system, thereby altering the pharmacokinetic profile of sparteine. researchgate.netfda.gov

As a Class Ia antiarrhythmic agent, sparteine sulfate's primary mechanism involves blocking sodium channels. patsnap.comncats.io When co-administered with other antiarrhythmic drugs, there is a potential for additive pharmacodynamic effects. researchgate.netpatsnap.com Combining sparteine sulfate with other Class I agents like quinidine or procainamide (B1213733) can potentiate the antiarrhythmic effect but may also increase the risk of adverse cardiac events. patsnap.com

Furthermore, pharmacokinetic interactions are prevalent. Quinidine, for example, is a potent competitive inhibitor of CYP2D6 and can significantly inhibit the metabolism of sparteine. nih.gov Many antiarrhythmic agents are metabolized by the cytochrome P450 system, making this a common pathway for significant interactions. researchgate.net

| Interacting Antiarrhythmic | Potential Outcome | Mechanism | Reference |

|---|---|---|---|

| Quinidine | Increased sparteine levels/effects | Competitive inhibition of CYP2D6 | nih.gov |

| Procainamide | Additive antiarrhythmic effects | Pharmacodynamic (Sodium channel blockade) | patsnap.com |

| Amiodarone | Increased QTc-prolonging activities | Pharmacodynamic | drugbank.com |

| Disopyramide | Increased arrhythmogenic activities | Pharmacodynamic | drugbank.com |

| Lidocaine | Increased arrhythmogenic activities | Pharmacodynamic | drugbank.com |

| Ajmaline | Increased arrhythmogenic activities | Pharmacodynamic | drugbank.comnih.gov |

Drugs that modulate the activity of liver enzymes, particularly the cytochrome P450 system, can significantly alter the metabolism of sparteine sulfate. patsnap.comnih.gov

Enzyme Inhibitors : Potent inhibitors of CYP2D6 can decrease the metabolism of sparteine, leading to higher plasma concentrations. drugbank.com Examples of such inhibitors include certain antidepressants (like some SSRIs), antipsychotics, and other cardiovascular drugs. nih.govnih.govnih.gov Cimetidine, a known enzyme inhibitor, can also decrease sparteine metabolism. drugbank.com

Enzyme Inducers : Conversely, drugs that induce the activity of CYP enzymes could theoretically increase the metabolism of sparteine, potentially reducing its plasma concentration and efficacy. nih.gov However, interactions involving CYP2D6 are more commonly inhibitory.

The clinical relevance of these interactions is dependent on several factors, including the potency of the inhibiting or inducing agent and the patient's own metabolic capacity, which is determined by their genetic makeup (extensive vs. poor metabolizer). nih.govnih.gov In individuals with pre-existing liver disease, the magnitude of these interactions can be altered due to changes in enzyme expression and hepatic function. nih.gov

| Modulator Type | Examples | Effect on Sparteine Metabolism | Reference |

|---|---|---|---|

| Inhibitors (Decrease Metabolism) | Cimetidine, Chloroquine, Chlorpromazine, Cocaine, Desipramine, Diphenhydramine, Imipramine, Labetalol, Quinidine | Decreased | nih.govdrugbank.com |

| Inducers (Increase Metabolism) | Rifampicin (a general CYP inducer, specific effect on sparteine less documented) | Potentially Increased | researchgate.net |

Co-administration of sparteine sulfate with drugs that depress the central nervous system (CNS), such as sedatives and some antidepressants, may lead to an enhancement of certain side effects. patsnap.com While sparteine itself has been investigated for anticonvulsant properties, its interaction profile with other CNS-active agents is an important consideration. nih.gov The potential for pharmacodynamic interactions exists, where the sedative or cognitive effects of CNS depressants could be potentiated. patsnap.com Furthermore, pharmacokinetic interactions can occur, as many CNS drugs, including tricyclic antidepressants and antipsychotics, are also metabolized by or inhibit the CYP2D6 enzyme system, creating a potential for competitive inhibition and increased drug levels. nih.govnih.gov

Interactions with Anticoagulants

The potential for drug-drug interactions is a critical consideration in clinical practice, particularly for agents with a narrow therapeutic index, such as oral anticoagulants. The interaction between sparteine sulfate and coumarin (B35378) anticoagulants like warfarin (B611796), acenocoumarol (B605123), and phenprocoumon (B610086) is primarily evaluated through their respective metabolic pathways, which are dominated by the cytochrome P450 (CYP) enzyme system.

Sparteine sulfate is a well-characterized and potent inhibitor of the CYP2D6 isoenzyme. The metabolism of many drugs is dependent on this enzyme, and its inhibition by sparteine can lead to significant alterations in their pharmacokinetics. However, the clinical significance of this inhibition on co-administered drugs depends on whether CYP2D6 is a primary pathway for their elimination.

The metabolism of oral anticoagulants is complex and involves several CYP isoenzymes. Warfarin, administered as a racemic mixture, has two enantiomers with different potencies and metabolic routes. The S-enantiomer, which is 3 to 5 times more potent than the R-enantiomer, is predominantly metabolized by CYP2C9. clinpgx.orgnih.gov The less potent R-enantiomer is metabolized by multiple enzymes, including CYP1A2, CYP2C19, and CYP3A4. clinpgx.orgpharmacytimes.comnih.gov

Similarly, the metabolism of other coumarin anticoagulants relies heavily on the CYP2C9 enzyme. For acenocoumarol, the hydroxylation of its more active S-enantiomer is almost exclusively catalyzed by CYP2C9. clinpgx.orgnih.govnih.gov The R-enantiomer is metabolized by CYP2C9, CYP1A2, and CYP2C19. nih.gov Phenprocoumon metabolism is also principally mediated by CYP2C9 and, to a lesser extent, CYP3A4. clinpgx.orgnih.govresearchgate.net

Given that sparteine sulfate's inhibitory action is specific to CYP2D6, and the primary metabolic clearance of the most potent enantiomers of warfarin and acenocoumarol is dependent on CYP2C9, a clinically significant pharmacokinetic interaction is not anticipated. Research and in-vitro studies have not established CYP2D6 as a major pathway for the metabolism of these common anticoagulants. clinpgx.orgpharmacytimes.commedex.com.bd Therefore, the co-administration of sparteine sulfate is not expected to substantially alter the plasma concentrations or anticoagulant effect of warfarin, acenocoumarol, or phenprocoumon.

The following table summarizes the key cytochrome P450 enzymes involved in the metabolism of sparteine sulfate and common oral anticoagulants, illustrating the low potential for a metabolic interaction.

Table 1: Primary Metabolic Pathways of Sparteine Sulfate and Coumarin Anticoagulants

| Compound | Primary Metabolic Enzyme(s) | Role of CYP2D6 |

|---|---|---|

| Sparteine Sulfate | CYP2D6 (Inhibitor) | N/A (Sparteine inhibits this enzyme) |

| (S)-Warfarin | CYP2C9 | Not a significant pathway |

| (R)-Warfarin | CYP1A2, CYP2C19, CYP3A4 | Not a significant pathway |

| (S)-Acenocoumarol | CYP2C9 | Not a significant pathway |

| (R)-Acenocoumarol | CYP1A2, CYP2C19, CYP2C9 | Not a significant pathway |

| Phenprocoumon | CYP2C9, CYP3A4 | Not a significant pathway |

Preclinical Research Models and Methodologies

In vitro Cellular and Molecular Studies

In vitro studies are fundamental in elucidating the mechanisms of action of a compound at the cellular and subcellular levels. The following subsections describe specific assays and model systems used to characterize the pharmacological profile of sparteine (B1682161) sulfate (B86663).

Patch-clamp electrophysiology is a gold-standard technique used to study ion channels in cell membranes, providing critical insights into the electrophysiological effects of a compound on cardiac cells. johnshopkins.edunih.gov This method allows for the measurement of ion currents flowing through single channels or across the entire cell membrane of isolated cardiomyocytes. sanguinebio.comstemcell.com

Research on sparteine using whole-cell patch-clamp techniques on rat cardiac myocytes has demonstrated its activity as a blocker of both sodium (Na+) and potassium (K+) channels. Sparteine produced a concentration-dependent reduction in the Na+ current with a half-maximal effective concentration (EC50) of 110 µM. nih.gov It also induced an 8 mV hyperpolarizing shift in the voltage-dependence of Na+ channel inactivation without affecting channel activation. nih.gov Furthermore, the compound was found to block the sustained plateau K+ current and accelerate the decay rate of the transient outward K+ current. nih.gov These ion channel blocking properties are believed to underlie its antiarrhythmic actions. nih.gov

Table 1: Effect of Sparteine on Cardiac Myocyte Ion Currents

| Ion Channel | Effect | EC50 Value (Sparteine) | Additional Findings |

|---|---|---|---|

| Sodium (Na+) Current | Concentration-dependent reduction | 110 µM | Hyperpolarizing shift of 8 mV for channel inactivation |

| Sustained Plateau Potassium (K+) Current | Concentration-dependent block | Not specified | - |

| Transient Outward Potassium (K+) Current | Increased rate of decay | Not specified | - |

Human Peripheral Blood Mononuclear Cell (PBMC) cultures are a widely used in vitro model to investigate the effects of compounds on immune cells. nih.gov PBMCs are a mixed population of immune cells with round nuclei, including lymphocytes (T cells, B cells, NK cells) and monocytes, which are isolated from whole blood. nih.govmdpi.com The standard isolation method involves density gradient centrifugation using a medium like Ficoll-Paque™, which separates the mononuclear cells from red blood cells and granulocytes. nih.govnih.gov Once isolated, these cells can be cultured and stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, allowing researchers to measure the production of various cytokines (e.g., TNF-α, interleukins) to assess the immunomodulatory or anti-inflammatory properties of a test compound. youtube.compatsnap.com

Currently, there is a lack of published research specifically detailing the effects of sparteine sulfate in human PBMC cultures.

Liver microsomal assays are a critical in vitro tool used to predict the metabolic stability and clearance of a drug in the liver. medscape.com These assays utilize microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are broken apart in the lab. These microsomes contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) family. medscape.comresearchgate.net By incubating a compound with liver microsomes (e.g., human liver microsomes, HLM), researchers can determine its intrinsic clearance and identify the primary metabolites and the specific CYP450 isoenzymes responsible for its metabolism. medscape.com

Studies using human liver microsomes have been instrumental in understanding the metabolism of sparteine. These assays revealed that sparteine is a substrate for the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.gov The primary metabolic pathway involves the formation of 2,3-didehydrosparteine, which is created through a highly stereoselective abstraction of a hydrogen atom from the sparteine molecule. nih.gov Competitive and noncompetitive experiments suggest a nondissociative enzymatic mechanism, where the sparteine molecule remains bound to the CYP2D6 active site while undergoing orientational changes before the final product is formed. nih.gov

Table 2: Summary of Sparteine Sulfate Metabolism in Liver Microsomal Assays

| Parameter | Finding |

|---|---|

| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) |

| Major Metabolite | 2,3-didehydrosparteine |

| Proposed Reaction Mechanism | Direct carbon oxidation via a nondissociative enzymatic process |

Bacterial susceptibility testing encompasses a range of laboratory methods used to determine the effectiveness of an antimicrobial agent against a specific bacterium. nih.gov These tests, such as the disk diffusion method or broth dilution to find the Minimum Inhibitory Concentration (MIC), are essential for assessing the potential of a compound as an antibacterial agent.

The antimicrobial activity of sparteine sulfate has been evaluated in vitro against four ATCC strains of Mycobacterium tuberculosis, including susceptible, isoniazid-resistant, rifampicin-resistant, and multidrug-resistant strains. Using an adaptation of the Microscopic-Observation Drug-Susceptibility (MODS) method, the study demonstrated a significant antimicrobial effect. At concentrations of 25 mM, 50 mM, and 100 mM, sparteine sulfate completely inhibited the development of colony-forming units for all four tested strains, indicating its potential as an antimicrobial agent against multidrug-resistant tuberculosis.

Table 3: Bacterial Susceptibility of M. tuberculosis to Sparteine Sulfate

| M. tuberculosis Strain | Sparteine Sulfate Concentration | Result |

|---|---|---|

| Susceptible (ATCC 25177) | 25, 50, 100 mM | No colony-forming units observed |

| Isoniazid-Resistant (ATCC 35822) | 25, 50, 100 mM | No colony-forming units observed |

| Rifampicin-Resistant (ATCC 35838) | 25, 50, 100 mM | No colony-forming units observed |

| Multidrug-Resistant (ATCC 35820) | 25, 50, 100 mM | No colony-forming units observed |

Platelet aggregation assays are in vitro tests that measure the ability of platelets to clump together in response to various activating agents (agonists) such as ADP, collagen, or thrombin. These studies are typically performed using a light transmission aggregometer, which records changes in light transmission through a platelet-rich plasma sample as aggregates form. Such assays are crucial for evaluating compounds that may have pro- or anti-platelet effects, which is relevant for hemostasis and thrombosis research. nih.gov

There are no direct research findings available from studies that have used platelet aggregation assays to specifically evaluate the effects of sparteine sulfate.

Receptor binding and activation studies are used to determine if a compound interacts with specific cellular receptors and whether it acts as an agonist (activator) or antagonist (blocker). These assays often use radiolabeled ligands that bind to the receptor of interest, and the test compound's ability to compete with this binding is measured to determine its affinity (Ki).

Studies have shown that sparteine interacts with multiple subtypes of acetylcholine (B1216132) receptors (AChRs). Research on rat superior cervical ganglion neurons indicated that (+)-sparteine acts on nicotinic acetylcholine receptors (nAChRs). The findings suggest a dual mechanism of action: a primary competitive blocking effect combined with a secondary, less significant, open-channel blockade.

Furthermore, sparteine's anticonvulsant properties are thought to be mediated, at least in part, through its interaction with muscarinic acetylcholine receptors (mAChRs). It is proposed that sparteine may decrease neuronal hyperexcitability by activating the M2 and M4 subtypes of mAChRs.

Table 4: Summary of Sparteine Sulfate Receptor Interactions

| Receptor Target | Observed Effect | Proposed Mechanism of Action |

|---|---|---|

| Nicotinic Acetylcholine Receptors (nAChRs) | Blockade of receptor function | Competitive antagonism and open-channel blockade |

| Muscarinic Acetylcholine Receptors (M2 and M4 subtypes) | Activation of receptor function | Agonism leading to decreased neuronal hyperexcitability |

In vivo Animal Models

Cardiovascular Models

Preclinical research utilizing in vivo animal models has been instrumental in characterizing the cardiovascular effects of sparteine sulfate. Anesthetized dogs have served as a key model to investigate the compound's influence on cardiac function and hemodynamics. nih.gov

In these studies, l-sparteine sulfate was administered intravenously to anesthetized dogs to assess its inotropic effects on the heart in a whole-organism context. nih.gov The primary findings from these cardiovascular models are summarized below:

Hemodynamic Effects: A notable observation was an approximate 15% increase in aortic pressure following administration of sparteine sulfate. This was accompanied by a parallel rise in left ventricular end-diastolic pressure. nih.gov

Inotropic Effects: The research indicated a transient and modest decline in the maximum rate of pressure rise in the left ventricle (dP/dtmax). Conversely, no significant impact was detected on the pressure rise velocity in the right ventricle. nih.gov

Heart Rate: A slight decrease in heart rate was also observed in the anesthetized dog model. nih.gov

Vascular Effects: Further investigation, including pretreatment with agents like captopril (B1668294) and phentolamine, suggested that sparteine sulfate induces an increase in arterial blood pressure through direct vascular constriction. nih.gov

These findings in anesthetized dogs suggest that sparteine sulfate exhibits more pronounced vascular effects than direct inotropic effects on the heart muscle itself. nih.gov

Table 1: Summary of Cardiovascular Effects of Sparteine Sulfate in Anesthetized Dogs

| Parameter | Observed Effect | Reference |

| Aortic Pressure | Increased by approximately 15% | nih.gov |

| Left Ventricular End-Diastolic Pressure | Increased in parallel with aortic pressure | nih.gov |

| Left Ventricular dP/dtmax | Transient, discrete decline | nih.gov |

| Right Ventricular Pressure Rise Velocity | No detectable influence | nih.gov |

| Heart Rate | Slightly diminished | nih.gov |

| Mechanism of Blood Pressure Increase | Direct vascular constriction | nih.gov |

Seizure Models

The anticonvulsant potential of sparteine sulfate has been explored in various preclinical seizure models, primarily utilizing rodents. These models are designed to induce seizures through different mechanisms, allowing for a comprehensive evaluation of a compound's antiepileptic profile.

Research has demonstrated that (-)-sparteine (B7772259) sulfate exhibits anticonvulsant effects in several well-established models:

Maximal Electroshock (MES) Model: Sparteine sulfate has been shown to inhibit seizures induced by maximal electro-stimulation in mice.

Pentylenetetrazole (PTZ)-Induced Seizure Model: In mice treated with pentylenetetrazole, sparteine sulfate delayed the onset of convulsive behavior and prolonged survival time. In rats, it delayed the onset of convulsions and reduced the severity and mortality associated with PTZ-induced seizures.

Pilocarpine-Induced Seizure Model: Similar to the PTZ model, sparteine delayed the onset of convulsive behavior and decreased the severity and mortality in rats treated with pilocarpine.

Kainic Acid-Induced Seizure Model: Sparteine has been observed to decrease the amplitude and frequency or even block the epileptiform activity induced by kainic acid.

The anticonvulsant action of sparteine is thought to be mediated, at least in part, through its effects on muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes.

Table 2: Effects of Sparteine Sulfate in Preclinical Seizure Models

| Seizure Model | Animal Model | Key Findings |

| Maximal Electroshock (MES) | Mice | Inhibition of induced seizures |

| Pentylenetetrazole (PTZ) | Mice | Delayed onset of convulsions, prolonged survival time |

| Pentylenetetrazole (PTZ) | Rats | Delayed onset of convulsions, decreased seizure severity and mortality |

| Pilocarpine | Rats | Delayed onset of convulsions, decreased seizure severity and mortality |

| Kainic Acid | Not specified | Decreased amplitude and frequency of or blocked epileptiform activity |

Teratogenicity Models

The potential teratogenic effects of sparteine sulfate have been investigated, with notable findings linking the compound to developmental abnormalities in livestock. These observations have been correlated with similar anomalies caused by mineral deficiencies.

Studies have reported that cows ingesting plants containing sparteine, such as certain species of Lupinus, have given birth to calves with skeletal deformities. These teratogenic effects bear a resemblance to the anomalies observed in cases of manganese deficiency. This has led to research exploring the interplay between sparteine sulfate and essential minerals during gestation.

Mineral Metabolism Studies in Gestating Animals

To understand the mechanisms potentially underlying the observed teratogenic effects, studies on mineral metabolism have been conducted in gestating animals, particularly rats. These investigations have revealed that sparteine sulfate can significantly alter the metabolism of several key minerals essential for fetal development.

The primary findings from these studies include:

Manganese (Mn) Metabolism: Ingesting sparteine sulfate led to a reduction in 54Mn activity in the kidneys and, to a lesser extent, the bones of gestating rats. Newborn rats from manganese-supplemented mothers that received sparteine sulfate also showed decreased 54Mn levels.

Zinc (Zn) Metabolism: The effect on zinc metabolism appeared to be dependent on the dietary manganese levels. When the diet was low in manganese, increased sparteine sulfate intake decreased 65Zn activity in the bone. Conversely, with a high manganese diet, increasing sparteine sulfate led to an increase in bone 65Zn. Newborns of dams on a manganese-supplemented diet showed decreased 65Zn as dietary sparteine sulfate increased.

Calcium (Ca) and Phosphorus (P) Metabolism: The addition of sparteine sulfate to the diets of gestating rats resulted in a reduction in the total calcium and phosphorus content in their newborn offspring.

Table 3: Impact of Sparteine Sulfate on Mineral Metabolism in Gestating Rats and Their Newborns

| Mineral | Tissue/Subject | Effect of Sparteine Sulfate Ingestion |

| Manganese (54Mn) | Gestating Rat Kidney and Bone | Reduction in activity |

| Manganese (54Mn) | Newborn Rat (from Mn-supplemented dams) | Decreased levels |

| Zinc (65Zn) | Gestating Rat Bone (low Mn diet) | Decreased activity with increased sparteine |

| Zinc (65Zn) | Gestating Rat Bone (high Mn diet) | Increased activity with increased sparteine |

| Zinc (65Zn) | Newborn Rat (from Mn-supplemented dams) | Decreased levels with increased sparteine |

| Calcium (Total) | Newborn Rat | Reduction |

| Phosphorus (Total) | Newborn Rat | Reduction |

Structure Activity Relationship Sar Studies and Analogue Development

SAR of Sparteine (B1682161) and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. collaborativedrug.com For sparteine and its derivatives, SAR studies have been crucial in identifying the key structural motifs responsible for their pharmacological properties.

The conformation of the quinolizidine (B1214090) alkaloid skeleton is a primary determinant of biological activity. Sparteine can exist in different conformations, and it is understood that the bitter taste of sparteine-type alkaloids is exclusively stimulated by molecules in the boat conformation. cabidigitallibrary.org In solution, sparteine predominantly adopts a conformation with a boat-shaped C ring and a trans junction between rings C and D. cabidigitallibrary.org

Modifications to the core structure have yielded significant insights. For instance, the introduction of alkyl or aryl groups at the C-2 position of 2-dehydrosparteine and sparteine resulted in derivatives with 10- to 30-fold higher antifibrillatory activity compared to the parent sparteine molecule. nih.gov This highlights the importance of substitution at this position for enhancing cardiovascular effects.

A comparative study of sparteine and its naturally occurring ketonic derivative, lupanine (B156748), revealed differences in their pharmacological profiles. thieme-connect.com Lupanine, which possesses a carbonyl group, showed greater efficiency in certain ganglioplegic activities. thieme-connect.com However, both compounds displayed a similar inhibitory action on nicotinic sites, suggesting that the core quinolizidine structure is responsible for this interaction. thieme-connect.com

Further simplification of the sparteine structure led to the investigation of N,N'-disubstituted bispidines, which are structurally analogous to the inner B and C rings of sparteine. nih.govacs.org A series of these bispidine analogues were found to have antiarrhythmic potency comparable to sparteine, indicating that this core bispidine framework is a key pharmacophore for antiarrhythmic effects. nih.govacs.org

The oxidation of the nitrogen atom at position 16 to form (+)-Sparteine N16-oxide is another modification that can alter the compound's pharmacokinetic profile and biological activity, providing further avenues for SAR exploration. ontosight.ai

Table 1: SAR Insights for Sparteine Derivatives

| Structural Modification | Resulting Activity Change | Key SAR Insight | Reference |

|---|---|---|---|

| C-2 Aryl/Alkyl Substitution | 10- to 30-fold increase in antifibrillatory activity | Substitution at C-2 enhances antiarrhythmic properties. | nih.gov |

| Ketone at C-10 (Lupanine) | Altered ganglioplegic activity vs. sparteine | The presence of a ketone modifies the pharmacological profile. | thieme-connect.com |

| Bispidine Core (Rings B/C) | Retention of antiarrhythmic potency | The N,N'-disubstituted bispidine framework is a key pharmacophore for antiarrhythmic activity. | nih.govacs.org |

| Boat vs. Chair Conformation | Influences biological activity (e.g., taste) | The three-dimensional shape of the alkaloid is critical for its interaction with biological targets. | cabidigitallibrary.org |

Design and Synthesis of Novel Sparteine Analogs

In addition to surrogates for asymmetric synthesis, analogues have been designed for specific pharmacological targets. Following a screening that identified 2-(4-fluorophenyl)sparteine as having positive inotropic activity, a series of 2-(4-substituted-phenyl)-2-dehydrosparteines and 2-(4-substituted-phenyl)sparteines were synthesized to explore this effect further. nih.gov

Another approach has focused on synthesizing simpler molecules that retain key structural features of sparteine. A series of seven N,N'-disubstituted bispidines, designed to mimic the core B and C rings of sparteine, were synthesized to evaluate their antiarrhythmic potential. nih.govacs.org The total synthesis of (+)-sparteine itself has also been accomplished, providing a route to this enantiomer independent of natural product extraction. researchgate.net These synthetic efforts not only provide access to new compounds but also allow for a more systematic exploration of the structure-activity relationships.

Characterization of Analogues for Specific Pharmacological Activities

Newly synthesized sparteine analogues are subjected to rigorous pharmacological characterization to determine their activity profiles. This evaluation is essential for identifying promising new therapeutic agents.

The cardiovascular system has been a major focus of these characterization studies. A series of novel sparteine analogues were evaluated for their cardiovascular and antiarrhythmic properties. researchgate.netnih.gov For example, several 2-(4-substituted-phenyl)sparteines were tested for their inotropic and chronotropic effects on isolated guinea pig atria. nih.gov Four specific compounds, 6b , 6e , 7b , and 7f , demonstrated significant positive inotropism, an effect that increases the force of heart muscle contraction. nih.gov

The electrophysiological effects of these analogues have also been investigated at the molecular level. Using patch-clamp techniques on rat myocytes, researchers characterized the actions of sparteine and its analogue BRB-I-28 on cardiac ion channels. researchgate.net Both compounds were found to produce a concentration-dependent reduction in the sodium (Na+) current, with EC50 values of 110 µM for sparteine and 230 µM for BRB-I-28. researchgate.net This blockade of sodium channels is a hallmark of Class Ia antiarrhythmic agents. researchgate.net

N,N'-disubstituted bispidine analogues were systematically compared to sparteine for their antiarrhythmic potency. nih.govacs.org Several of these simplified analogues were found to have potency comparable to the parent compound. nih.gov

Table 2: Pharmacological Characterization of Selected Sparteine Analogues

| Analogue/Derivative | Pharmacological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| 2-(4-substituted-phenyl)sparteines (6b, 6e, 7b, 7f) | Inotropic and chronotropic activity | Exhibited significant positive inotropic effects on isolated guinea pig atria. | nih.gov |

| BRB-I-28 | Cardiac ion channel modulation | Produced a concentration-dependent block of cardiac Na+ currents (EC50 = 230 µM). | researchgate.net |

| N,N'-disubstituted bispidines | Antiarrhythmic potency | Several analogues showed potency comparable to sparteine. | nih.govacs.org |

| Lupanine | Ganglioplegic and cholinergic receptor activity | More efficient than sparteine in specific hypertension models; similar affinity for nicotinic sites. | thieme-connect.com |

| (-)-Sparteine (B7772259) | Anticonvulsant activity | Delays onset and decreases severity of seizures in animal models. | researchgate.net |

Toxicology and Safety in a Research Context

Genotoxicity and Mutagenicity Assessments (in vitro assays)

The genotoxic potential of sparteine (B1682161) has been evaluated in a limited number of in vitro assays. One study utilized the comet assay with staminal nuclei of Tradescantia (clone 4430) to assess the in vitro genotoxicity of commercial sparteine. nih.gov In this assay, sparteine demonstrated genotoxic activity, inducing DNA damage, specifically at a concentration of 0.5 mM. nih.gov When compared to the alkaloid extracts of Lupinus mexicanus and Lupinus montanus, and flavonoid extracts of L. montanus, sparteine showed the lowest genotoxic effect among the tested substances. nih.gov

Table 1: Genotoxicity of Sparteine in the Comet Assay

| Test Substance | Assay | Test System | Concentrations Tested (mM) | Genotoxic Concentration | Source |

|---|---|---|---|---|---|

| Sparteine | Comet Assay | Staminal nuclei of Tradescantia (clone 4430) | 0.01, 0.1, 0.5, 1.0 | 0.5 mM | nih.gov |

Teratogenic Effects and Skeletal Abnormalities

Research has linked the ingestion of sparteine sulfate (B86663) to teratogenic effects, particularly skeletal abnormalities, in animal models. Studies have shown that gestating cows consuming the alkaloid can give birth to deformed calves. oup.com The skeletal anomalies observed in these calves are notably similar to those resulting from a manganese deficiency during gestation. oup.com This suggests a potential interaction between sparteine sulfate and manganese metabolism that could underpin its teratogenic activity. oup.com

The specific skeletal malformations associated with sparteine sulfate exposure in these studies highlight its potential as a developmental toxicant. The principles of teratology suggest that susceptibility depends on the conceptus's genotype, the timing of exposure, the specific mechanisms of action, and the dose of the agent. nih.gov While direct studies detailing the full range of skeletal abnormalities induced by sparteine sulfate are limited, the link to manganese-deficiency-like effects provides a critical insight into its mechanism of developmental toxicity. oup.com

Effects on Mineral Metabolism (Mn, Zn, Ca, P)

Sparteine sulfate has been shown to significantly influence the metabolism of several essential minerals involved in skeletal development and other physiological functions, including manganese (Mn), zinc (Zn), calcium (Ca), and phosphorus (P). oup.com Studies using rats as an experimental model have demonstrated that sparteine sulfate administration alters the tissue turnover and levels of these minerals. oup.com

The ingestion of sparteine sulfate by gestating rats led to a reduction in the total calcium and phosphorus content in their newborn offspring. oup.com Furthermore, the alkaloid affected the activity of manganese and zinc. In the gestating rats, sparteine sulfate ingestion resulted in reduced ⁵⁴Mn activity in the kidney and, to a lesser degree, in the bone. oup.com

The effect on zinc metabolism appears to be dependent on the dietary manganese levels. When the diet was low in manganese (8.74 ppm), increasing levels of sparteine sulfate decreased ⁶⁵Zn activity in the bone. oup.com Conversely, when the diet was supplemented with a higher level of manganese (104.5 ppm), an increase in sparteine sulfate led to an increase in bone ⁶⁵Zn. oup.com In newborn rats from the manganese-supplemented group, an increase in dietary sparteine sulfate caused a decrease in both ⁵⁴Mn and ⁶⁵Zn. oup.com These findings indicate that sparteine sulfate can disrupt the normal metabolism of these crucial minerals. oup.com

Table 2: Effects of Sparteine Sulfate on Mineral Metabolism in Rats

| Mineral | Experimental Model | Effect of Sparteine Sulfate | Source |

|---|---|---|---|

| Calcium (Ca) | Newborn rats | Reduction in total calcium | oup.com |

| Phosphorus (P) | Newborn rats | Reduction in total phosphorus | oup.com |

| Manganese (Mn) | Gestation rats | Reduced ⁵⁴Mn activity in kidney and bone | oup.com |

| Manganese (Mn) | Newborn rats (Mn-supplemented) | Decreased ⁵⁴Mn as sparteine sulfate increased | oup.com |

| Zinc (Zn) | Gestation rats (bone) | Decreased ⁶⁵Zn with low Mn diet | oup.com |

| Increased ⁶⁵Zn with high Mn diet | oup.com | ||

| Zinc (Zn) | Newborn rats (Mn-supplemented) | Decreased ⁶⁵Zn as sparteine sulfate increased | oup.com |

General Toxicity in Experimental Models

Sparteine is recognized as one of the more toxic quinolizidine (B1214090) alkaloids found in leguminous plants. nih.gov Acute toxicity studies in rodents have established its potential for causing significant adverse effects, with sparteine being more toxic than lupanine (B156748), another common lupin alkaloid. foodstandards.gov.aunih.gov The symptoms of acute toxicity suggest neurological effects, leading to a loss of motor coordination and muscular control, with death typically resulting from respiratory failure. foodstandards.gov.aunih.govcambridge.org

In vivo studies using Wistar rats have identified specific brain regions sensitive to the toxic effects of sparteine. nih.gov Administration of sparteine, either via intraventricular or intraperitoneal injections, resulted in neuronal necrosis. nih.gov The brain structures most affected include the cerebral cortex, olfactory and amygdaloid areas, the ventromedial hypothalamic nucleus, Purkinje cells in the cerebellum, and the CA1, CA3, and dentate gyrus regions of the hippocampus. nih.gov These effects are believed to be related to cholinergic pathways, as sparteine has been shown to block nervous ganglia and produce antimuscarinic effects. nih.gov

Interestingly, at lower doses, sparteine has demonstrated anticonvulsant effects in multiple experimental models of status epilepticus in rats, including those induced by pentylenetetrazole, pilocarpine, and kainic acid. nih.gov Pretreatment with a low dose of sparteine reduced mortality rates and the severity of seizures. nih.gov

Table 3: Acute Toxicity of Sparteine in Rodents

| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Source |

|---|---|---|---|

| Mouse | Intraperitoneal (IP) | 30-42 | foodstandards.gov.au |

| Oral (PO) | 40-480 | foodstandards.gov.au |

Future Research Directions and Unexplored Potential

Further Elucidation of Mechanism of Action